molecular formula C21H19N3O2 B13592127 N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide

Katalognummer: B13592127
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: UWJNOIRJJRFYAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a sophisticated heterocyclic building block. This molecule features a benzimidazole core, a privileged scaffold in drug design known for its ability to interact with various biological targets . The benzimidazole moiety is incorporated into compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antifungal, antihistaminic, anti-inflammatory, antiviral, and antioxidant effects . The structure is further functionalized with a naphthalen-1-yloxyacetamide group, which may enhance its binding affinity and selectivity, making it a valuable candidate for the development of novel therapeutic agents and for biochemical probing. As a research chemical, its primary value lies in its use as a key intermediate in organic synthesis and for the exploration of structure-activity relationships (SAR) in the design of new active compounds. Researchers can utilize this compound in high-throughput screening assays, target identification studies, and as a precursor for generating compound libraries. It is strictly intended for research and development purposes and is not for human or veterinary diagnostic or therapeutic use. For laboratory use only.

Eigenschaften

Molekularformel

C21H19N3O2

Molekulargewicht

345.4 g/mol

IUPAC-Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C21H19N3O2/c25-21(14-26-19-11-5-7-15-6-1-2-8-16(15)19)22-13-12-20-23-17-9-3-4-10-18(17)24-20/h1-11H,12-14H2,(H,22,25)(H,23,24)

InChI-Schlüssel

UWJNOIRJJRFYAB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NCCC3=NC4=CC=CC=C4N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide typically involves:

  • Step 1: Preparation of the benzimidazole ethylamine intermediate.
  • Step 2: Alkylation or nucleophilic substitution to introduce the naphthalen-1-yloxyacetamide moiety.
  • Step 3: Formation of the amide bond linking the naphthalenyloxy group to the ethylamine-benzimidazole.

This synthetic route is supported by analogous procedures documented for related benzimidazole derivatives and oxazolidinone-linked compounds, which show similar nucleophilic substitution and ring formation mechanisms.

Detailed Synthetic Procedure

A representative synthetic route adapted from related benzimidazole-oxazolidinone derivatives involves:

  • Reagents: 2-(2-aminoethyl)-benzimidazole dihydrochloride, dibromoethane, potassium carbonate, ethyl acetate, and water.
  • Reaction Conditions: The mixture is refluxed for an extended period (e.g., 36 hours) to promote nucleophilic substitution and ring closure.
  • Mechanism:
    • The primary amine of 2-(2-aminoethyl)-benzimidazole attacks the dibromoethane, leading to N-alkylation.
    • Excess potassium carbonate creates a basic medium facilitating the formation of the acetamide linkage and oxazolidinone ring closure.
  • Workup: After reflux, the organic and aqueous phases are separated, and the product is purified by extraction and chromatographic elution with chloroform/methanol mixtures.
  • Yield: Approximately 30% of the target molecule as colorless crystals.

Reaction Scheme Summary

Step Reactants Conditions Product/Intermediate Notes
1 2-(2-aminoethyl)-benzimidazole dihydrochloride + dibromoethane + K2CO3 Reflux in ethyl acetate/water, 36 h N-alkylated benzimidazole intermediate Basic medium essential for reaction
2 Intermediate + naphthalen-1-yloxy acetic acid derivative Coupling agents (e.g., EDCI, DCC) or direct amidation Target acetamide compound Amide bond formation step
3 Purification Extraction and chromatographic separation Pure N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide Crystallization yields colorless crystals

Crystallographic and Structural Analysis Supporting Preparation

  • The compound crystallizes in a monoclinic system, space group P2_1/c.
  • The dihedral angle between the benzimidazole and the acetamide-linked aromatic ring is approximately 45°, indicating a staggered conformation.
  • Hydrogen bonding interactions, such as N–H···N and C–H···O, stabilize the crystal lattice, which is consistent with the molecular arrangement expected from the synthetic product.

Hydrogen Bond Geometry Table

Donor–Hydrogen···Acceptor D–H (Å) H···A (Å) D···A (Å) D–H···A (°)
N1–H1···N8 0.86 2.08 2.90 158
C11–H11···O14 0.97 2.53 3.29 135

These hydrogen bonds contribute to molecular chain formation along crystallographic axes, reflecting the compound's stability and purity after synthesis.

Research Findings and Notes on Preparation

  • The synthetic approach leverages commercially available starting materials, such as 2-(2-aminoethyl)-benzimidazole dihydrochloride.
  • Potassium carbonate is a critical reagent, serving both as a base to facilitate nucleophilic substitution and to promote ring closure.
  • The reaction time (36 hours reflux) and solvent system (ethyl acetate/water biphasic) are optimized to maximize yield and purity.
  • Purification by chromatographic elution using chloroform/methanol mixtures is effective to isolate the target compound.
  • The yield of ~30% suggests room for optimization, possibly by varying reaction times, temperatures, or reagent stoichiometry.
  • The crystallographic data confirm the expected molecular structure, providing validation for the synthetic method.

Summary Table of Preparation Parameters

Parameter Details
Starting Material 2-(2-aminoethyl)-benzimidazole dihydrochloride
Alkylating Agent Dibromoethane
Base Potassium carbonate
Solvent System Ethyl acetate and water
Reaction Temperature Reflux (~77 °C for ethyl acetate)
Reaction Time 36 hours
Purification Method Extraction and chromatography (chloroform/methanol 99:1)
Yield ~30%
Characterization 1H NMR, X-ray crystallography

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodiazole or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole or naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide involves its interaction with specific molecular targets. The benzodiazole moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The naphthalene moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Vergleich Mit ähnlichen Verbindungen

Benzimidazole-Containing Acetamides

Compounds such as 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) () share the benzimidazole core but differ in linker chemistry.

Naphthalen-1-yloxy-Modified Acetamides

For example, 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(o-tolyl)acetamide (6h) () and N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,3-triazol-1-yl)acetamide (6m) () feature naphthaleneoxy groups attached via triazole linkers. The target compound omits the triazole, which may alter electronic properties (e.g., dipole moments) and hydrogen-bonding capacity compared to triazole-containing analogs .

Heterocyclic Acetamide Derivatives

Compounds like N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (7a–b) () and 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-fluorophenyl)acetamide (30) () highlight the impact of heterocyclic substituents on bioactivity. The benzimidazole-ethyl group in the target compound may enhance π-π stacking interactions compared to sulfur-containing or smaller heterocycles .

Physicochemical and Spectral Properties

Key differences in spectral data among analogs:

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals, δ ppm) Reference
Target Compound (hypothetical) ~1670–1680 5.4–5.6 (–OCH₂), 7.2–8.5 (naphthalene H) Inferred
6m (Cl-substituted) 1678 5.46 (–OCH₂), 7.2–8.4 (Ar–H)
9c (Br-substituted) 1671 5.38 (–NCH₂CO–), 7.2–8.0 (Ar–H)
6h (o-tolyl) 1671 5.48 (–OCH₂), 7.2–8.1 (Ar–H)

The naphthaleneoxy group in all compounds contributes to strong aromatic signals in NMR (δ 7.2–8.5 ppm) and C=O stretches near 1670–1680 cm⁻¹ in IR .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide?

The synthesis involves multi-step reactions, including condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole core, followed by coupling with naphthyloxyacetic acid. Key parameters include:

  • Temperature : 80–100°C for benzimidazole formation (acidic reflux).
  • Solvent : DMF or ethanol for intermediate steps.
  • Catalyst : Sodium hydride (NaH) for deprotonation during amide bond formation. Yield optimization (up to 65–75%) requires precise stoichiometric ratios and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • NMR : ¹H and ¹³C NMR are critical for verifying naphthyloxy and benzimidazole protons (e.g., aromatic protons at δ 7.2–8.3 ppm, amide NH at δ 10.7 ppm) .
  • IR : Key peaks include C=O stretch (~1670 cm⁻¹), N-H bend (~3300 cm⁻¹), and C-O-C ether stretch (~1250 cm⁻¹) .
  • HRMS : Validates molecular weight (345.4 g/mol) with <2 ppm error .

Q. How can researchers assess the purity of this compound post-synthesis?

Purity is confirmed via:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm).
  • Melting Point : Sharp range (e.g., 185–187°C) indicates homogeneity.
  • TLC : Hexane:ethyl acetate (8:2) as mobile phase .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational binding affinity predictions and experimental IC50 values for this compound?

  • Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) to better model π-π stacking between benzimidazole and target proteins.
  • Validate experimentally : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.
  • Account for solvation effects : Molecular dynamics simulations with explicit water models improve accuracy .

Q. How does the naphthyloxy group influence bioactivity compared to phenyl or methyl substituents?

A comparative study of analogs revealed:

SubstituentLogPIC50 (µM)Target Affinity (KD, nM)
Naphthyloxy3.812.445.2
Phenyl2.928.789.6
Methyl1.5>100>500
The naphthyloxy group enhances lipophilicity and π-stacking with hydrophobic enzyme pockets, improving potency .

Q. What crystallographic challenges arise when determining the structure of this compound, and how are they addressed?

  • Crystal twinning : Common due to flexible naphthyloxy chain. Mitigated by slow evaporation in ethanol at 4°C.
  • Disorder : Refinement using SHELXL with restraints on bond lengths/angles .
  • Data resolution : Synchrotron X-ray sources (λ = 0.7–1.0 Å) improve accuracy for high-Z atoms (e.g., sulfur in analogs) .

Q. How can researchers analyze contradictory data in SAR studies for benzimidazole derivatives?

  • Meta-analysis : Pool data from multiple studies (e.g., IC50, LogP) to identify outliers.
  • Multivariate regression : Correlate substituent electronic effects (Hammett σ) with activity.
  • Validate assays : Use orthogonal methods (e.g., fluorescence polarization vs. enzymatic assays) to confirm trends .

Methodological Guidance

Designing a protocol for evaluating metabolic stability in vitro:

  • Liver microsomes : Incubate compound (10 µM) with NADPH-regenerating system at 37°C.
  • Sampling intervals : 0, 15, 30, 60 min.
  • Analysis : LC-MS/MS quantifies parent compound depletion. Half-life (t½) >60 min indicates favorable stability .

Optimizing reaction yields in scale-up synthesis:

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis of naphthyloxy group).
  • Microwave-assisted synthesis : Reduces reaction time from 12h to 2h for benzimidazole formation.
  • Workup : Liquid-liquid extraction with dichloromethane removes unreacted amines .

Interpreting conflicting cytotoxicity data across cell lines:

  • Dose-response curves : Use Hill slopes to assess cooperativity (e.g., slopes >1 suggest off-target effects).
  • Cell viability assays : Compare MTT, ATP-lite, and trypan blue exclusion to rule out assay artifacts.
  • Proteomics : Identify differential expression of efflux pumps (e.g., P-gp) in resistant lines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.